![molecular formula C25H25NS B2457905 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole CAS No. 681279-36-7](/img/structure/B2457905.png)
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole, also known as DMMDA-2, is a chemical compound that belongs to the indole family. It is a psychoactive substance that has been studied for its potential therapeutic applications. In
Mechanism of Action
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole is believed to act on the serotonin and dopamine receptors in the brain, which are responsible for regulating mood, emotions, and behavior. It is thought to enhance the activity of these neurotransmitters, leading to a positive effect on mood and emotional well-being.
Biochemical and Physiological Effects:
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole has been shown to have antidepressant and anxiolytic effects in animal studies. It has also been found to reduce inflammation and inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole is its potential as a novel therapeutic agent for mental health disorders and cancer. However, its psychoactive effects make it difficult to study in humans, and its long-term safety and efficacy have not been established.
Future Directions
Future research on 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole could focus on its potential as a therapeutic agent for mental health disorders and cancer. Studies could also investigate its mechanism of action and identify any potential side effects or safety concerns. Additionally, research could explore the synthesis of analogs of 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole to improve its pharmacological properties.
In conclusion, 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole is a psychoactive compound that has potential therapeutic applications in the treatment of mental health disorders and cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in this paper. Future research could focus on further investigating its therapeutic potential and identifying any safety concerns.
Synthesis Methods
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole can be synthesized by the reaction of 2,5-dimethylbenzyl chloride with 4-methylbenzyl mercaptan in the presence of a base. The resulting intermediate is then cyclized to form 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and other mental health disorders. It has also been investigated for its anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-[(4-methylphenyl)methylsulfanyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NS/c1-18-9-12-21(13-10-18)17-27-25-16-26(24-7-5-4-6-23(24)25)15-22-14-19(2)8-11-20(22)3/h4-14,16H,15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQCOMDNYBABTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.